1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(diethylcarbamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-9(6-8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAYBBWITZNRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid involves several steps. One common method is the reaction of diethylamino carbamate with 1,4-dihydroxymethyl piperidine, followed by acylation with an appropriate reagent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Piperidine-4-Carboxylic Acid Derivatives
The following table summarizes key structural, physicochemical, and biological differences between 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid and related compounds:
Key Observations:
Substituent Effects on Lipophilicity: The diethylaminocarbonyl group likely reduces lipophilicity compared to aromatic substituents (e.g., 4-chlorophenoxyacetyl or benzyloxycarbonyl) due to its basic nitrogen, enhancing solubility in polar solvents . Chlorinated derivatives (e.g., 1-(2-chlorobenzoyl)) exhibit higher logP values, suggesting better membrane permeability but poorer aqueous solubility .
Biological Activity: The sulfamoylbenzoyl analog () demonstrates potent PDE5 inhibition, a feature absent in ethoxycarbonyl or benzyloxycarbonyl derivatives, highlighting the role of sulfonamide groups in enzyme targeting . Chlorophenoxyacetyl derivatives () may exhibit antimicrobial properties due to halogenated aromatic moieties, a common feature in bioactive molecules .
Synthetic Utility :
- Ethoxycarbonyl and benzyloxycarbonyl derivatives () are frequently used as intermediates in peptide synthesis, whereas sulfamoylbenzoyl derivatives require more complex coupling agents like EDCI/HOBt .
Biological Activity
1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a diethylamino group and a carboxylic acid functional group. Its chemical structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. It is believed to interact with various receptors and enzymes, influencing cellular functions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular metabolism and growth.
- Receptor Modulation : It can act on G-protein-coupled receptors (GPCRs), which are critical targets in drug development for their roles in numerous physiological processes .
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, highlighting its potential as an antibacterial agent.
- Anticancer Effects : Research indicates that the compound may possess anticancer properties, potentially inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : There is emerging evidence that it may offer neuroprotection by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Initial studies suggest favorable absorption characteristics, with moderate bioavailability. However, further investigations are necessary to evaluate its metabolic stability and potential toxicity profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via acylation of piperidine-4-carboxylic acid derivatives. A two-step approach is recommended:
Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert the carboxylic acid to its acyl chloride intermediate, as demonstrated in analogous syntheses of acetylated piperidine derivatives .
Diethylcarbamoylation : React the intermediate with diethylamine in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base to neutralize HCl byproducts. Stir at room temperature for 12–24 hours .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify the product via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–70%, depending on stoichiometric ratios and solvent purity .
Q. What purification techniques are recommended for isolating this compound with high purity?
- Methodological Answer :
- Recrystallization : Use ethanol or methanol for recrystallization to remove unreacted starting materials. For example, dissolve the crude product in hot ethanol, filter while hot, and cool to 4°C to precipitate pure crystals .
- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) for analytical purity checks. Preparative HPLC is advised for >99% purity in sensitive applications .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis : Confirm the structure via ¹H and ¹³C NMR. Key signals include:
- ¹H NMR : δ 1.1–1.3 ppm (triplet, –N(CH₂CH₃)₂), 3.4–3.6 ppm (multiplet, piperidine protons), and 12.5 ppm (broad, –COOH) .
- ¹³C NMR : δ 172 ppm (–COOH), 165 ppm (carbonyl from carbamate), and 40–45 ppm (piperidine carbons) .
- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z 257.2 (calculated for C₁₁H₂₀N₂O₃) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, logP) of this compound across different studies?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To address this:
- Standardize Characterization : Use differential scanning calorimetry (DSC) to confirm melting points (literature range: ~180–185°C) and compare with thermogravimetric analysis (TGA) to rule out solvent residues .
- LogP Determination : Perform shake-flask experiments (octanol/water partitioning) or validate computational predictions (e.g., XLogP3) with HPLC retention times .
Q. What strategies are effective for analyzing the stability of this compound under varying experimental conditions (pH, temperature)?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor hydrolysis of the carbamate group via HPLC. The compound is most stable at pH 4–6 .
- Thermal Stability : Use isothermal TGA to assess decomposition thresholds. Store the compound at –20°C in desiccated conditions to prevent moisture-induced degradation .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to study electrophilic/nucleophilic sites. The carbamate group is susceptible to nucleophilic attack, while the piperidine ring may participate in hydrogen bonding .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the carboxylic acid and carbamate moieties as key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
